What is the chemical structure and molecular weight of 5-Dodecene, 12-chloro-, (5Z)-
What is the chemical structure and molecular weight of 5-Dodecene, 12-chloro-, (5Z)-
Title: The Definitive Technical Guide to 5-Dodecene, 12-chloro-, (5Z)-: Synthesis, Structural Dynamics, and Semiochemical Applications
Executive Summary
In the realm of agrochemical development and synthetic organic chemistry, 5-Dodecene, 12-chloro-, (5Z)- stands as a critical, high-value intermediate. Classified as a long-chain chloroalkene, this compound is primarily utilized as a structural linchpin in the synthesis of lepidopteran sex pheromones[1]. Because the biological efficacy of these semiochemicals relies entirely on precise stereochemistry and chain length, understanding the physicochemical properties, nomenclature nuances, and synthetic pathways of this specific (Z)-isomer is paramount for drug and agrochemical development professionals.
This whitepaper provides an authoritative analysis of 5-Dodecene, 12-chloro-, (5Z)-, resolving widespread database inaccuracies regarding its CAS registry identification[1][2], detailing a self-validating synthetic protocol, and mapping its downstream application in pest management signaling pathways[3][4].
Chemical Identity and Physicochemical Profiling
A persistent challenge in sourcing and utilizing this compound is the frequent conflation of the target alkene with its alkyne precursor across various chemical databases[1]. The Environmental Protection Agency’s TSCA Inventory correctly identifies the (Z)-alkene under CAS 42513-39-3 [5]. Conversely, CAS 42513-36-0 refers strictly to the alkyne intermediate, 12-chloro-5-dodecyne[2].
The quantitative data for the true (Z)-alkene is summarized below for precise analytical reference:
Table 1: Physicochemical Properties of 5-Dodecene, 12-chloro-, (5Z)-
| Property | Value / Description | Reference |
| IUPAC Name | (Z)-12-chlorododec-5-ene | [1] |
| Common Synonyms | (Z)-12-chloro-5-dodecene; 5-Dodecene, 12-chloro-, (Z)- | [5][6] |
| CAS Registry Number | 42513-39-3 (Note: Do not confuse with 42513-36-0) | [5][7] |
| Molecular Formula | C₁₂H₂₃Cl | [6][7] |
| Molecular Weight | 202.76 g/mol | [6] |
| Monoisotopic Mass | 202.1488 Da | [6] |
| SMILES String | ClCCCCCC/C=C\CCCC | Derived |
| Compound Class | Halogenated Hydrocarbon / Chloroalkene | [1] |
Structural Nuance and the "Nomenclature Inversion" Trap
As a Senior Application Scientist, one of the most common structural errors I observe in pheromone development stems from a misunderstanding of IUPAC priority rules during functional group transformation.
The Structure: The molecule consists of a 12-carbon aliphatic chain with a cis (Z) double bond and a terminal chlorine atom: Cl–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH=CH–CH₂–CH₂–CH₂–CH₃
The Causality of Numbering: According to IUPAC nomenclature, alkenes possess a higher priority than halogens. Therefore, the carbon chain is numbered from right to left to assign the lowest possible locant to the double bond (C5). This forces the chlorine atom to position C12, resulting in the name 12-chloro-5-dodecene .
The Nomenclature Inversion (Expert Insight): When this chloroalkene is converted into a pheromone, the terminal chloride is typically displaced by an acetate group (AcO-). Because esters have a higher IUPAC priority than alkenes, the numbering of the carbon chain must immediately reverse. The carbon attached to the acetate becomes C1. Consequently, the double bond—formerly at C5—shifts to C7 relative to the new C1. Therefore, (Z)-12-chloro-5-dodecene is the direct synthetic precursor to (Z)-7-dodecenyl acetate , a major pheromone for Noctuidae species[3][4]. Researchers attempting to synthesize (Z)-5-dodecenyl acetate must use 1-chloro-5-dodecene, not 12-chloro-5-dodecene.
Step-by-Step Synthetic Methodology
To ensure absolute stereochemical control and high yields, the synthesis of (Z)-12-chloro-5-dodecene is best achieved via a convergent alkyne coupling followed by a stereoselective reduction. This protocol is designed as a self-validating system, where the chemoselectivity of the reagents prevents unwanted side reactions.
Phase 1: Alkyne Coupling (C–C Bond Formation)
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Objective: Synthesize the intermediate 12-chloro-5-dodecyne (CAS 42513-36-0)[2].
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Causality of Reagent Choice: We utilize 1-chloro-6-iodohexane as the electrophile. The SN2 alkylation requires absolute chemoselectivity. Because iodide is a significantly better leaving group than chloride (due to its larger atomic radius and polarizability), the lithium hexynide will exclusively attack the iodinated carbon, leaving the terminal chloride intact for downstream use.
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Protocol:
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Charge a dry, argon-purged flask with 1-hexyne (1.0 eq) in anhydrous THF.
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Cool the solution to -78°C and slowly add n-Butyllithium (1.05 eq) to deprotonate the terminal alkyne, forming lithium hexynide.
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Introduce HMPA or DMPU as a co-solvent to increase the nucleophilicity of the acetylide anion.
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Dropwise add 1-chloro-6-iodohexane (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench with saturated NH₄Cl, extract with hexanes, and purify via distillation to yield 12-chloro-5-dodecyne.
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Phase 2: Stereoselective Reduction
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Objective: Reduce the alkyne strictly to the (Z)-alkene.
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Causality of Reagent Choice: Standard catalytic hydrogenation would reduce the alkyne entirely to an alkane. We employ the Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and synthetic quinoline). The "poison" deactivates the palladium sufficiently to arrest reduction at the alkene stage. Furthermore, the solid calcium carbonate support forces both hydrogen atoms to add to the same face of the alkyne (syn-addition), guaranteeing >95% (Z)-stereoselectivity.
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Protocol:
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Dissolve 12-chloro-5-dodecyne in hexanes.
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Add Lindlar catalyst (5% w/w).
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Purge the vessel and introduce H₂ gas at 1 atmosphere.
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Monitor hydrogen uptake strictly; terminate the reaction once 1 equivalent of H₂ is consumed.
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Filter through Celite to remove the catalyst and concentrate in vacuo to yield (Z)-12-chloro-5-dodecene .
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Figure 1: Step-by-step synthetic workflow for (Z)-12-chloro-5-dodecene via alkyne coupling.
Applications in Agrochemical Development (Pheromones)
The primary commercial utility of 5-Dodecene, 12-chloro-, (5Z)- is its conversion into (Z)-7-dodecenyl acetate , a potent sex attractant utilized in integrated pest management (IPM) systems for agricultural pests like the cutworm (Euxoa species)[3][4].
Conversion Protocol: The terminal chloride is displaced via a nucleophilic substitution (SN2) reaction. The chloroalkene is refluxed with Potassium Acetate (KOAc) in a polar aprotic solvent (N,N-Dimethylformamide, DMF) at 110°C, utilizing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to accelerate the displacement. The resulting product is structurally verified using the Kovats Retention Index on DB-Wax columns to ensure no (E)-isomerization occurred during heating[8].
Biological Mechanism: Once synthesized and deployed in the field, the volatile acetate acts as an exogenous semiochemical. It binds to Odorant Binding Proteins (OBPs) in the sensilla of male lepidopterans, which transport the hydrophobic molecule through the aqueous sensillar lymph to specific Pheromone Receptors (PRs), triggering a behavioral mating response.
Figure 2: Olfactory signaling pathway of (Z)-7-dodecenyl acetate in Lepidoptera.
Conclusion
5-Dodecene, 12-chloro-, (5Z)- is far more than a simple halogenated hydrocarbon; it is a precisely engineered precursor whose stereochemistry and regiochemistry dictate the success of downstream agrochemical synthesis. By mastering the IUPAC nomenclature shifts, employing chemoselective alkyne coupling, and utilizing poisoned catalysts for exact syn-reductions, development professionals can reliably generate the high-purity intermediates required for next-generation pest control solutions.
References
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PubChemLite / University of Luxembourg. "C12H23Cl - Explore". Available at: [Link]
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Local Pharma Guide. "CAS NO. 42513-39-3 | (E)-12-chlorododec-5-ene | C12H23Cl". Available at: [Link]
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Fisher Scientific. "CAS RN 42513-36-0 | 12-Chloro-5-dodecyne". Available at:[Link]
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Environmental Protection Agency (EPA). "Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement Ii". Available at:[Link]
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The Pherobase. "Semiochemical compound: (Z)-5-Dodecenyl acetate". Available at:[Link]
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Oxford Academic / Environmental Entomology. "Modification of the Attractant Blend for Adult Males of the Army Cutworm, Euxoa auxiliaris". Available at:[Link]
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Cambridge University Press. "A Sex Attractant for Males of the Cutworm Euxoa pleuritica (Lepidoptera: Noctuidae)". Available at: [Link]
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